3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole
Description
The exact mass of the compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is 345.14886967 g/mol and the complexity rating of the compound is 481. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-[(5-fluoropyridin-2-yl)oxymethyl]pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3/c19-13-5-6-16(20-9-13)24-11-12-7-8-22(10-12)18(23)17-14-3-1-2-4-15(14)21-25-17/h5-6,9,12H,1-4,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRSWVJUJCZEFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NOC(=C2C1)C(=O)N3CCC(C3)COC4=NC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole is a complex organic molecule that has garnered attention due to its potential biological activities. Understanding its pharmacological properties is crucial for its application in medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 353.39 g/mol. The structure features a pyrrolidine ring, a benzoxazole moiety, and a fluoropyridine substituent, which may contribute to its biological properties.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, compounds based on the benzoxazole structure have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and others . The minimal inhibitory concentrations (MIC) for these compounds suggest promising antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole | E. coli | 0.5 |
| 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole | S. aureus | 0.25 |
These results indicate that the compound has potential as an antimicrobial agent.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation. For example:
- MCF-7 Cells : The compound showed an IC50 value indicating effective growth inhibition.
- A549 Cells : Similar results were noted with significant cytotoxic effects observed.
The proposed mechanism by which this compound exerts its biological activity includes:
- Inhibition of DNA Synthesis : The presence of the fluoropyridine moiety may interfere with nucleic acid synthesis in bacterial cells.
- Apoptosis Induction : The benzoxazole component is known to activate pathways leading to programmed cell death in cancer cells.
- Reactive Oxygen Species (ROS) Production : Increased ROS levels may contribute to the cytotoxic effects observed in cancer cells .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds similar to 3-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydro-2,1-benzoxazole:
- Study on Anticancer Effects : A recent study found that derivatives with similar structures showed over 70% inhibition in MCF-7 cells compared to controls .
- Antimicrobial Evaluation : Another research highlighted that modifications in the chemical structure significantly impacted antimicrobial efficacy against E. coli and S. aureus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
